molecular formula C9H7FO B2628510 1-Ethynyl-3-fluoro-2-methoxy-benzene CAS No. 1174572-35-0

1-Ethynyl-3-fluoro-2-methoxy-benzene

Cat. No. B2628510
M. Wt: 150.152
InChI Key: OIHJVDWKVIHLIM-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-2-methoxy-benzene is a fluorinated benzene derivative . It is a versatile chemical compound that exhibits intriguing properties. Its applications in scientific research range from drug discovery to material synthesis.


Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-2-methoxy-benzene could potentially involve electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular formula of 1-Ethynyl-3-fluoro-2-methoxy-benzene is C9H7FO . The molecular weight is 150.15 . The InChI code is 1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 .


Chemical Reactions Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene can undergo various chemical reactions. For instance, it has been employed in the cross-coupling of phenylacetylenes . It may also be used in the preparation of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one and 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .


Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene is a liquid at room temperature . It has a density of 1.039 g/mL at 25 °C . The boiling point is 138 °C . The refractive index n20/D is 1.5170 .

Scientific Research Applications

Nucleophilic Aromatic Substitution of the Nitro-group

Pietra and Vitali (1972) discuss the reaction mechanisms of nucleophilic aromatic substitution, specifically with nitro-group substitutions in benzene derivatives. This study could provide insights into the reactivity of similar substituted benzene compounds like 1-Ethynyl-3-fluoro-2-methoxy-benzene, especially in understanding how various substituents might influence reaction pathways or the stability of intermediates during synthesis or degradation processes (Pietra & Vitali, 1972).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) review the applications of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, highlighting their role in self-assembly and nanotechnology applications. This underscores the potential of benzene derivatives, possibly including 1-Ethynyl-3-fluoro-2-methoxy-benzene, in forming structured, functional materials for a range of technological applications (Cantekin, de Greef, & Palmans, 2012).

Amyloid Imaging in Alzheimer's Disease

Nordberg's papers (2007) on amyloid imaging ligands for Alzheimer's disease research highlight the significance of aromatic compounds in developing diagnostic tools for neurological conditions. These studies exemplify how specific structural features of aromatic compounds can be exploited for their binding properties and specificity towards biological targets (Nordberg, 2007).

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

Hecht (2002) discusses the measurement of carcinogen metabolites, including those derived from benzene, in human urine as biomarkers for assessing exposure to tobacco and related cancer risks. This work underscores the health-related research interests surrounding benzene derivatives and their metabolites, which may also be relevant for studying the effects of related compounds such as 1-Ethynyl-3-fluoro-2-methoxy-benzene (Hecht, 2002).

Safety And Hazards

1-Ethynyl-3-fluoro-2-methoxy-benzene is classified as a flammable liquid (GHS02), and it can cause skin irritation (GHS07), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-ethynyl-3-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHJVDWKVIHLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-fluoro-2-methoxy-benzene

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